molecular formula C5H9IO4 B13997762 Iodomethyl 2-(methyloxy)ethyl carbonate CAS No. 1206102-15-9

Iodomethyl 2-(methyloxy)ethyl carbonate

Cat. No.: B13997762
CAS No.: 1206102-15-9
M. Wt: 260.03 g/mol
InChI Key: YERPYUOVLCPUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodomethyl 2-(methyloxy)ethyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of an iodomethyl group attached to a carbonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodomethyl 2-(methyloxy)ethyl carbonate typically involves the reaction of iodomethane with 2-(methyloxy)ethanol in the presence of a carbonate source. The reaction is usually carried out under mild conditions, often using a base such as potassium carbonate to facilitate the formation of the carbonate ester. The reaction can be represented as follows:

Iodomethane+2-(methyloxy)ethanol+Carbonate sourceIodomethyl 2-(methyloxy)ethyl carbonate\text{Iodomethane} + \text{2-(methyloxy)ethanol} + \text{Carbonate source} \rightarrow \text{this compound} Iodomethane+2-(methyloxy)ethanol+Carbonate source→Iodomethyl 2-(methyloxy)ethyl carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Iodomethyl 2-(methyloxy)ethyl carbonate can undergo various chemical reactions, including:

    Oxidation: The iodomethyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Iodomethyl 2-(methyloxy)ethyl carbonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a reagent in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of iodomethyl 2-(methyloxy)ethyl carbonate involves the reactivity of the iodomethyl group. The iodine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the iodomethyl group is replaced by other functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Iodomethyl 2-(2-(2-(2-methoxy-ethoxy)-ethoxy)-ethoxy)-ethyl carbonate
  • Methyl 4-(iodomethyl)benzoate
  • Iodomethyl 2-(2-(2-methoxyethoxy)ethoxy)ethyl carbonate

Uniqueness

Iodomethyl 2-(methyloxy)ethyl carbonate is unique due to its specific structure, which combines an iodomethyl group with a carbonate ester. This combination imparts distinct reactivity and potential applications that may not be shared by other similar compounds. For example, the presence of the iodomethyl group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

1206102-15-9

Molecular Formula

C5H9IO4

Molecular Weight

260.03 g/mol

IUPAC Name

iodomethyl 2-methoxyethyl carbonate

InChI

InChI=1S/C5H9IO4/c1-8-2-3-9-5(7)10-4-6/h2-4H2,1H3

InChI Key

YERPYUOVLCPUED-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)OCI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.